molecular formula C12H13NO3 B2436712 Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate CAS No. 1026417-03-7

Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate

Cat. No.: B2436712
CAS No.: 1026417-03-7
M. Wt: 219.24
InChI Key: ZFKCLYRGGDRTAW-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of cyclopenta[C]pyridines. This compound is characterized by its unique structure, which includes a fused cyclopentane and pyridine ring system. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Properties

IUPAC Name

ethyl 3-methyl-7-oxo-5,6-dihydrocyclopenta[c]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(15)9-5-8-4-7(2)13-6-10(8)11(9)14/h4,6,9H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKCLYRGGDRTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C1=O)C=NC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction of a substituted cyclopentanone with an appropriate pyridine derivative in the presence of a base can yield the desired compound. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol, followed by purification steps like recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate has been studied for its potential therapeutic effects in several areas:

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that it induces apoptosis in cancer cells by modulating apoptotic pathways and inhibiting anti-apoptotic proteins. A notable study showed a reduction in cell viability in human medullary thyroid carcinoma cells when treated with this compound, enhancing the efficacy of standard chemotherapeutic agents such as staurosporine.

Antiviral Properties

The compound has shown promise as an antiviral agent:

  • Molecular docking studies revealed strong binding affinities to viral proteins associated with SARS-CoV-2, suggesting its potential to inhibit viral replication by targeting critical components like the main protease and spike glycoprotein.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes:

  • Studies have indicated its effectiveness in inhibiting cyclooxygenase (COX) enzymes involved in inflammatory processes, suggesting applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study focused on the effects of this compound on human medullary thyroid carcinoma cells demonstrated that treatment resulted in a significant decrease in cell viability compared to untreated controls. The compound sensitized resistant cells to apoptosis when combined with staurosporine.

Case Study 2: Antiviral Activity

Another investigation assessed structurally related compounds for their binding affinities to SARS-CoV-2 using molecular docking simulations. Results indicated that some derivatives exhibited strong binding energies, supporting their potential as therapeutic agents against COVID-19.

Comparative Analysis of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; modulates apoptotic pathways
AntiviralInhibits viral replication; targets viral proteins
Enzyme InhibitionInhibits cyclooxygenase (COX)

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylate
  • Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[D]pyridine-6-carboxylate

Uniqueness

Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate is unique due to its specific ring structure and the position of functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol. The compound features a cyclopentane ring fused with a pyridine structure, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
CAS Number1026417-03-7

The biological activity of this compound is believed to involve interactions with various molecular targets within biological systems. These interactions can modulate different signaling pathways, potentially leading to therapeutic effects. The exact mechanism is still under investigation, but it is thought to influence enzyme activity and receptor interactions.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Some studies have explored the compound's efficacy in cancer models. It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in specific cancer types, though further research is needed to validate these findings.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of cyclopentapyridine compounds, including Ethyl 3-methyl-7-oxo. Results indicated significant inhibition of bacterial growth against both Gram-positive and Gram-negative strains.

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that Ethyl 3-methyl-7-oxo reduced the production of inflammatory markers in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

Study 3: Anticancer Activity

Research involving cancer cell lines showed that treatment with Ethyl 3-methyl-7-oxo resulted in reduced viability and increased apoptosis rates in breast cancer cells. The compound was found to induce cell cycle arrest at the G2/M phase.

Q & A

Q. Advanced

Chiral induction : Use Evans oxazolidinones or (S)-BINOL-phosphoric acid to achieve enantiomeric excess (>85% ee).

Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition-state dipoles.

Temperature control : Lower temperatures (0–5°C) favor kinetic control over thermodynamic pathways.

Monitoring : Track reaction progress via 1H^1H NMR for intermediate diastereomer ratios .

How are spectroscopic data contradictions resolved for this compound?

Advanced
Discrepancies between experimental and theoretical data (e.g., 13C^{13}C NMR shifts) are addressed via:

Dynamic NMR : Probe temperature-dependent conformational exchange (e.g., ring-flipping).

DFT calculations : Compare B3LYP/6-311++G(d,p)-predicted shifts with experimental values.

Crystallographic validation : Cross-check bond lengths/angles against SCXRD data to identify artifacts .

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